

# 4-Methylhistamine: A Selective Agonist for the Histamine H4 Receptor

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## Compound of Interest

Compound Name: 4-Methylhistamine

Cat. No.: B1206604

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## Introduction

**4-Methylhistamine** is a critical pharmacological tool for investigating the physiological and pathophysiological roles of the histamine H4 receptor (H4R). As a potent and selective agonist, it allows for the specific activation of the H4R, facilitating the elucidation of its functions in various cellular and systemic processes, particularly within the immune system. This technical guide provides a comprehensive overview of **4-Methylhistamine**, detailing its receptor binding and functional activity, experimental protocols for its characterization, and the signaling pathways it initiates.

## Data Presentation: Receptor Selectivity and Potency

**4-Methylhistamine** exhibits a distinct selectivity profile across the four histamine receptor subtypes. While it is a potent agonist at the H4 receptor, it also displays significant activity at the H2 receptor. Its affinity for H1 and H3 receptors is considerably lower.<sup>[1][2][3]</sup> The following tables summarize the quantitative data on the binding affinity ( $K_i$ ) and functional potency ( $EC_{50}$ ) of **4-Methylhistamine** at human histamine receptors.

Table 1: Binding Affinity ( $K_i$ ) of **4-Methylhistamine** at Human Histamine Receptors

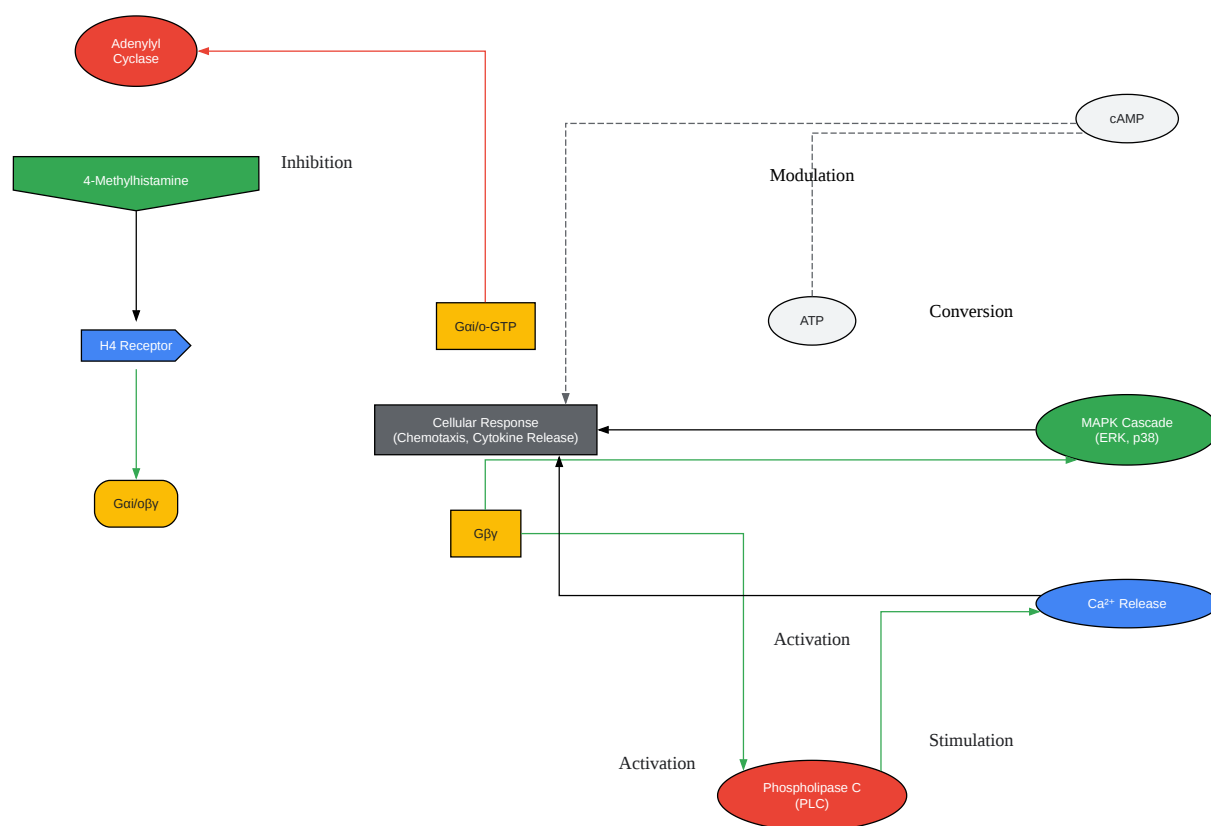
Receptor	Radioligand	Cell Line/Tissue	Ki (nM)	Reference(s)
H1R	[3H]mepyramine	Not specified	>10,000	[1]
H2R	[125I]iodoaminopotentidine	Not specified	~5,000	[1]
H3R	[3H]N $\alpha$ -methylhistamine	HEK-293	19,000	
H4R	[3H]histamine	SK-N-MC	50	
H4R	[3H]histamine	HEK-293	7.0 $\pm$ 1.2	

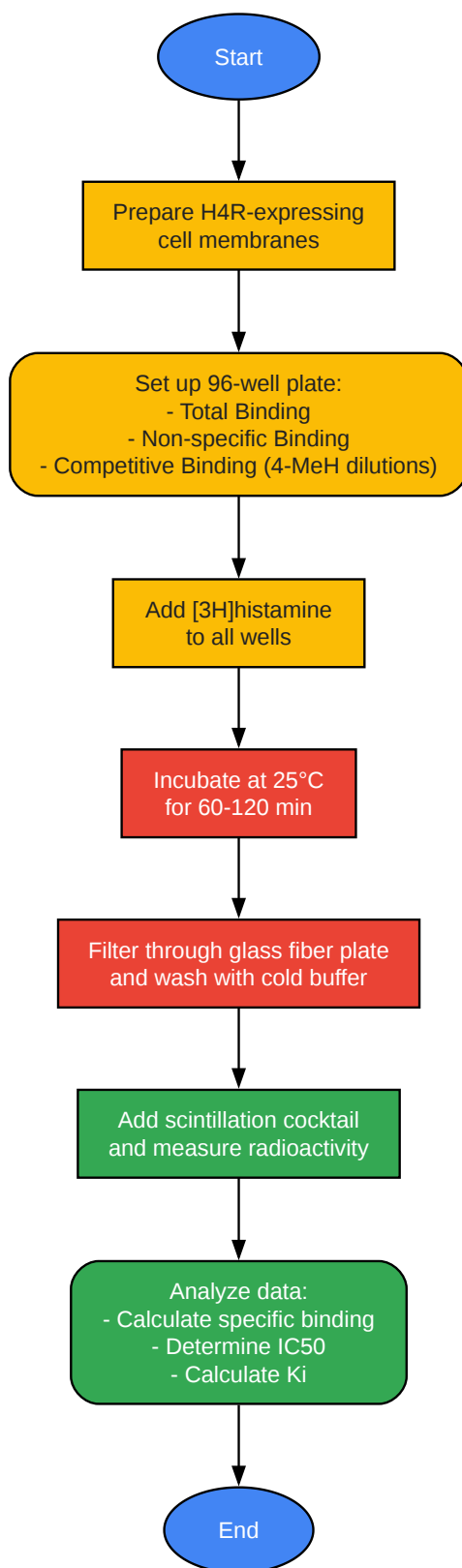
Table 2: Functional Potency (EC50/pEC50) of **4-Methylhistamine** at Human Histamine Receptors

Receptor	Functional Assay	Cell Line/Tissue	pEC50	EC50 (nM)	Efficacy	Reference(s)
H2R	Gastric acid secretion (in vivo)	Rat	-	-	Active	
H4R	GTPyS binding	Sf9	7.4 $\pm$ 0.1	~40	Full agonist ( $\alpha$ =1)	
H4R	Inhibition of IL-12p70 secretion	Human monocytes	5.7 - 6.9	-	-	
H4R	Eosinophil shape change	Human eosinophils	-	19	-	
H4R	Eosinophil chemotaxis	Human eosinophils	-	83	-	

## Signaling Pathways

Activation of the histamine H4 receptor by **4-Methylhistamine** primarily initiates a signaling cascade through the  $G_{\alpha i/o}$  family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the  $G\beta\gamma$  subunits can, in turn, activate other downstream effectors, including phospholipase C (PLC), which leads to the mobilization of intracellular calcium. Furthermore, H4R activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)